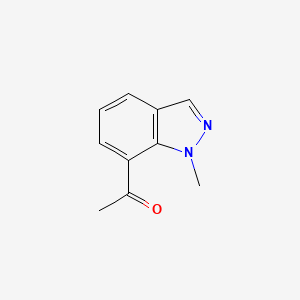
1-(1-甲基-1H-吲唑-7-基)乙酮
描述
“1-(1-Methyl-1H-indazol-7-yl)ethanone” is a chemical compound with the molecular formula C10H10N2O . It is a derivative of indazole, which is a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “1-(1-Methyl-1H-indazol-7-yl)ethanone” consists of a 1H-indazole ring attached to a methyl group and an ethanone group . The InChI code for this compound is 1S/C10H10N2O/c1-7(13)9-5-3-4-8-6-11-12(2)10(8)9/h3-6H,1-2H3 .Physical and Chemical Properties Analysis
“1-(1-Methyl-1H-indazol-7-yl)ethanone” is a solid at room temperature . It has a molecular weight of 174.2 .科学研究应用
抗癌应用
吲唑类化合物因其在癌症治疗中的潜力而受到研究。 特别是 N-苯基-1H-吲唑-1-甲酰胺,它与“1-(1-甲基-1H-吲唑-7-基)乙酮”具有类似的吲唑部分,已被评估对各种癌细胞系的抗增殖活性,包括白血病、非小细胞肺癌、结肠癌、中枢神经系统肿瘤、黑色素瘤、卵巢癌、肾癌、前列腺癌和乳腺癌 .
抗炎特性
吲唑结构与抗炎活性有关。 具有这种结构的化合物已被探索用于治疗炎症相关疾病 .
抗菌活性
吲唑衍生物已知具有抗菌特性。 它们已被研究用于治疗各种细菌感染 .
抗 HIV 潜力
研究表明,吲唑类化合物可能因其抑制 HIV 生命周期中某些至关重要过程的能力而具有抗 HIV 治疗应用 .
降血糖作用
据报道,吲唑类化合物具有降血糖作用,使其成为糖尿病治疗研究的候选药物 .
抗原生动物活性
这些化合物在抗原生动物活性方面也表现出希望,表明其在对抗原生动物感染方面的潜力 .
降压用途
吲唑部分存在于几种具有降压作用的上市药物中,表明其在控制高血压方面的效用 .
抗菌应用
安全和危害
The safety information for “1-(1-Methyl-1H-indazol-7-yl)ethanone” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
作用机制
Target of Action
It’s known that indazole derivatives, which include 1-(1-methyl-1h-indazol-7-yl)ethanone, have a broad range of biological activities . They have been reported to show antimicrobial, anti-inflammatory, antitumor, and other activities .
Mode of Action
It’s known that indazole derivatives interact with various biological targets to exert their effects .
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Indazole derivatives are known to exert a variety of biological effects, including antimicrobial, anti-inflammatory, and antitumor activities .
生化分析
Biochemical Properties
1-(1-Methyl-1H-indazol-7-yl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This compound’s interactions with proteins can also affect protein folding, stability, and function, making it a valuable tool for studying protein dynamics and enzyme kinetics .
Cellular Effects
The effects of 1-(1-Methyl-1H-indazol-7-yl)ethanone on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins. These changes can have significant impacts on cellular metabolism, including shifts in metabolic flux and alterations in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 1-(1-Methyl-1H-indazol-7-yl)ethanone exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins. These molecular interactions can result in changes in cellular function and metabolism, highlighting the compound’s versatility as a research tool .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(1-Methyl-1H-indazol-7-yl)ethanone in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the specific experimental conditions and the duration of exposure. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(1-Methyl-1H-indazol-7-yl)ethanone vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
1-(1-Methyl-1H-indazol-7-yl)ethanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites. This compound’s interactions with metabolic enzymes can also affect the overall metabolic balance within cells, making it a valuable tool for studying metabolic regulation and flux analysis .
Transport and Distribution
The transport and distribution of 1-(1-Methyl-1H-indazol-7-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For instance, binding to transport proteins can facilitate the compound’s entry into cells, while interactions with intracellular binding proteins can affect its distribution within the cytoplasm and other organelles. These transport and distribution dynamics are crucial for understanding the compound’s cellular effects and optimizing its use in research applications .
Subcellular Localization
The subcellular localization of 1-(1-Methyl-1H-indazol-7-yl)ethanone is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, localization to the nucleus can enhance its interactions with transcription factors and other nuclear proteins, while targeting to the mitochondria can influence mitochondrial function and metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its use in biochemical research .
属性
IUPAC Name |
1-(1-methylindazol-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)9-5-3-4-8-6-11-12(2)10(8)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYYSLYITFEONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1N(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657115 | |
| Record name | 1-(1-Methyl-1H-indazol-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-26-8 | |
| Record name | 1-(1-Methyl-1H-indazol-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate](/img/structure/B1519883.png)
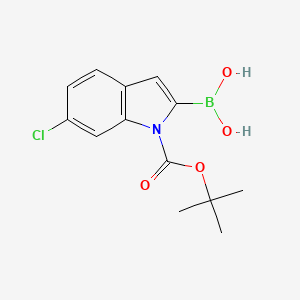
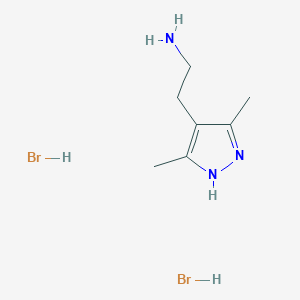

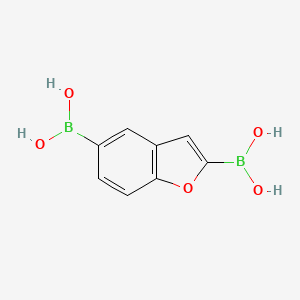
![1-tert-Butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1519893.png)

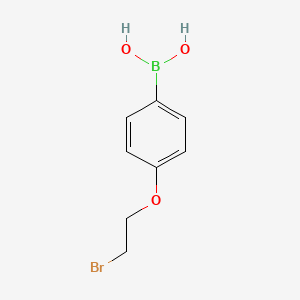
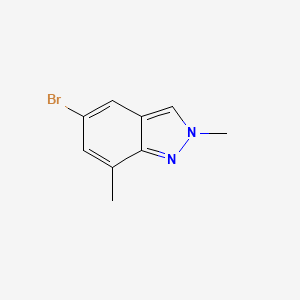
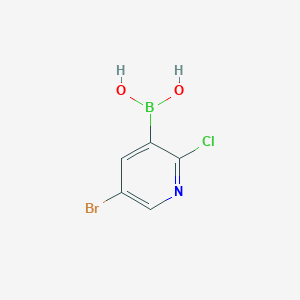
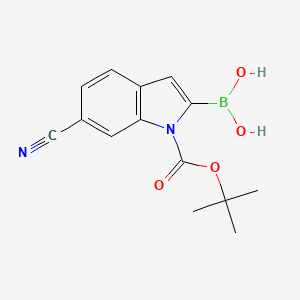

![2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene](/img/structure/B1519903.png)
![2-(Aminomethyl)thieno[3,2-b]thiophene hydrochloride](/img/structure/B1519904.png)
